Substituent Pattern Specificity: 4-Ethoxy-3-Methoxy vs. 3-Ethoxy-4-Methoxy Regioisomer
The target compound's substitution pattern (4-ethoxy-3-methoxy) is chemically distinct from its regioisomer (3-ethoxy-4-methoxy). This distinction is crucial for downstream synthetic applications, as a patent procedure for preparing an ethyl ester derivative specifically requires the 3-methoxy-4-ethoxy-phenyl isomer as a starting material, substituting it for the 3-ethoxy-4-methoxy variant . This indicates that the substitution pattern is non-interchangeable for further chemical transformations.
| Evidence Dimension | Regioisomeric Identity |
|---|---|
| Target Compound Data | 4-ethoxy-3-methoxyphenyl substitution pattern (verified by the IUPAC name β-Amino-4-ethoxy-3-methoxybenzenepropanoic acid) [1] |
| Comparator Or Baseline | 3-ethoxy-4-methoxyphenyl substitution pattern (a known regioisomer) |
| Quantified Difference | No quantitative biological data is available; the difference is structural, confirmed by distinct synthetic protocols in the patent literature. |
| Conditions | Synthetic chemistry context, as per patent US08466191B2 |
Why This Matters
For procurement, ordering the incorrect regioisomer would halt a synthesis that is specifically designed for the 4-ethoxy-3-methoxy pattern, leading to experimental failure.
- [1] CAS Common Chemistry. β-Amino-4-ethoxy-3-methoxybenzenepropanoic acid. CAS Registry Number 54503-18-3. Accessed 2026-05-03. View Source
